N,N-dibenzyl-4-chloro-3-nitrobenzamide

Description

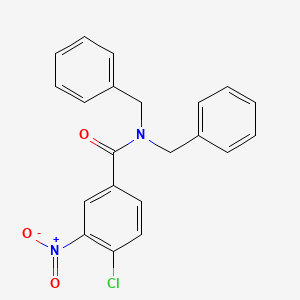

N,N-Dibenzyl-4-chloro-3-nitrobenzamide is a benzamide derivative characterized by a central benzene ring substituted with a chlorine atom at position 4, a nitro group at position 3, and two benzyl groups attached to the amide nitrogen. This structure imparts unique electronic and steric properties, distinguishing it from simpler benzamide analogs.

Properties

IUPAC Name |

N,N-dibenzyl-4-chloro-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O3/c22-19-12-11-18(13-20(19)24(26)27)21(25)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJTVUBTWXKFSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-4-chloro-3-nitrobenzamide typically involves the following steps:

Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the amide group.

Benzylation: The nitrated product is then subjected to benzylation. This can be achieved by reacting the nitrated 4-chlorobenzamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

Reduction: N,N-dibenzyl-4-chloro-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-chloro-3-nitrobenzoic acid and dibenzylamine.

Scientific Research Applications

N,N-dibenzyl-4-chloro-3-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities. Derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives could be developed into drugs for various therapeutic applications.

Industry: It is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-chloro-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

A critical comparison of substituent patterns and their implications is outlined below:

Physicochemical Properties

- Solubility : The dibenzyl groups in the target compound reduce aqueous solubility compared to analogs like 4-chloro-3-nitrobenzamide (unsubstituted -NH₂) but improve solubility in organic solvents .

- Crystallinity : Analogs with planar substituents (e.g., 2,3-dichlorophenyl) exhibit stronger π-π interactions and crystallize more readily, whereas bulky dibenzyl groups may disrupt packing .

- Reactivity : The nitro group at position 3 in the target compound increases electrophilicity, making it susceptible to nucleophilic aromatic substitution, similar to 4-chloro-3-nitrobenzamide. However, steric hindrance from dibenzyl groups may slow reaction kinetics .

Biological Activity

N,N-dibenzyl-4-chloro-3-nitrobenzamide (DBCNB) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of DBCNB, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DBCNB is characterized by the presence of a benzamide core with two benzyl groups and distinct chloro and nitro substituents. Its molecular formula is , with a molecular weight of approximately 332.77 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 332.77 g/mol |

| Functional Groups | Chloro, Nitro, Amide |

The biological activity of DBCNB is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may induce cytotoxic effects through interaction with cellular macromolecules such as DNA and proteins. Additionally, the chloro group can facilitate nucleophilic substitution reactions, enhancing the compound's reactivity.

Key Mechanisms:

- Bioreduction : The nitro group can be reduced to form amino derivatives, which may possess different biological activities.

- Enzyme Inhibition : DBCNB may inhibit specific enzymes or receptors, modulating various biochemical pathways.

- Cytotoxicity : Reactive intermediates formed during metabolism can lead to oxidative stress and cell death.

Antimicrobial Properties

DBCNB has been investigated for its antimicrobial properties against a range of pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

Research has indicated that DBCNB possesses anticancer properties, particularly in inhibiting the proliferation of cancer cells. The compound has shown efficacy in various cancer cell lines, including breast and lung cancer models. Its cytotoxic effects are believed to arise from the induction of apoptosis and cell cycle arrest.

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity of DBCNB against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Results : DBCNB demonstrated significant inhibition against both bacterial strains, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

-

Anticancer Activity Assessment

- Objective : To investigate the cytotoxic effects of DBCNB on MCF-7 breast cancer cells.

- Method : MTT assay was utilized to determine cell viability post-treatment with varying concentrations of DBCNB.

- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value calculated at 15 µM after 48 hours of exposure.

Comparative Analysis

DBCNB's biological activity can be compared with similar compounds to understand its unique properties better. Below is a table summarizing key differences:

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| DBCNB | Significant against Gram-positive and Gram-negative bacteria | Effective in various cancer cell lines | Dual benzyl groups enhance binding affinity |

| N,N-dibenzyl-4-chloro-2-nitrobenzamide | Moderate activity | Limited data available | Different nitro positioning affects reactivity |

| N,N-dibenzyl-4-nitrobenzenesulfonamide | Low activity | Not extensively studied | Sulfonamide group alters biological interactions |

Q & A

Q. What synthetic methodologies are commonly employed for preparing N,N-dibenzyl-4-chloro-3-nitrobenzamide?

The synthesis typically involves a two-step process:

Chlorination and Nitration : Starting from a benzoic acid derivative, sequential chlorination and nitration reactions introduce the chloro and nitro groups at positions 4 and 3, respectively. Thionyl chloride (SOCl₂) is often used to convert the carboxylic acid to an acyl chloride intermediate .

Amidation : The acyl chloride reacts with dibenzylamine under anhydrous conditions (e.g., in dichloromethane or THF) to form the target compound. Triethylamine is added to scavenge HCl, enhancing yield .

Key Considerations :

- Reaction monitoring via TLC or HPLC ensures intermediate purity.

- Purification by column chromatography or recrystallization (methanol/water) is standard .

Q. How is the structural identity of this compound confirmed?

A multi-technique approach is used:

- NMR Spectroscopy : ¹H and ¹³C NMR verify the benzyl groups (δ 4.5–5.0 ppm for CH₂), nitro group (deshielded aromatic protons at δ 8.0–8.5 ppm), and chloro substituent .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and stereochemistry. SHELXL software is recommended for refinement .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : Serves as a precursor for designing kinase inhibitors or antimicrobial agents due to its nitro group’s electrophilic reactivity .

- Materials Science : The nitro and chloro groups enable π-stacking interactions, useful in organic semiconductors or metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How can competing side reactions during synthesis (e.g., hydrolysis or over-nitration) be mitigated?

- Controlled Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to prevent dinitration byproducts. Monitor reaction progress via UV-Vis spectroscopy .

- Moisture-Sensitive Steps : Conduct amidation under inert atmosphere (N₂/Ar) with molecular sieves to absorb trace water .

- Byproduct Identification : LC-MS or GC-MS detects impurities like 4-chloro-3-nitrobenzoic acid, which can be removed via acid-base extraction .

Q. How does the electronic interplay between nitro and chloro substituents influence reactivity?

- Electrophilic Aromatic Substitution (EAS) : The nitro group (meta-directing) and chloro group (ortho/para-directing) create regioselective challenges. Computational modeling (DFT) predicts preferential reaction sites .

- Reduction Studies : Catalytic hydrogenation (Pd/C) selectively reduces the nitro group to an amine, while the chloro group remains intact. IR spectroscopy tracks NH₂ formation (ν ~3400 cm⁻¹) .

Q. What strategies resolve conflicting spectral data (e.g., unexpected NMR peaks)?

- Dynamic Effects : Tautomerism or rotational barriers in the benzamide moiety may split signals. Variable-temperature NMR (VT-NMR) clarifies exchange processes .

- Impurity Profiling : 2D NMR (COSY, HSQC) distinguishes minor isomers or degradation products. Compare with synthetic intermediates to trace contamination sources .

Methodological Optimization

Q. How can reaction yields be improved for large-scale synthesis?

-

Solvent Optimization : Switch from THF to DMF for better solubility of intermediates .

-

Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amidation kinetics .

-

Table 1 : Yield Comparison Under Different Conditions

Solvent Catalyst Temp (°C) Yield (%) THF None 25 62 DCM DMAP 25 78 DMF DMAP 50 85

Data Contradiction and Analysis

Q. How to address discrepancies in crystallographic data versus computational models?

- Torsional Angles : X-ray data may show deviations in benzyl group orientations due to crystal packing. Overlay DFT-optimized structures with crystallographic coordinates using software like Mercury .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O) that distort bond lengths in the solid state .

Advanced Applications

Q. Can this compound act as a photoaffinity label for target identification in proteomics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.